molecular formula C20H24N6O B2397267 6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine CAS No. 2320891-45-8

6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine

Cat. No.: B2397267
CAS No.: 2320891-45-8
M. Wt: 364.453
InChI Key: OMFQFLREUMWVCO-UHFFFAOYSA-N
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Description

6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine is a chemical compound for research use, provided for non-human and non-therapeutic investigations. This molecule features an imidazo[1,2-b]pyridazine scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for developing bioactive molecules . The core imidazo[1,2-b]pyridazine structure is a key component in several therapeutically relevant compounds and has been extensively explored for its putative applications in medicine, including in areas such as oncology and inflammation . The specific molecular formula of the compound is C20H24N6O, with a molecular weight of 364.4 g/mol . Its structure includes a piperidine linker, a cyclobutyl-pyrimidine moiety, and the imidazopyridazine group, a combination that may be of interest for structure-activity relationship (SAR) studies in drug discovery. Researchers can utilize this compound as a building block or reference standard for probing new biological targets, particularly in kinase-related research pathways . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]imidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-2-16(3-1)17-12-20(23-14-22-17)27-13-15-6-9-25(10-7-15)19-5-4-18-21-8-11-26(18)24-19/h4-5,8,11-12,14-16H,1-3,6-7,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFQFLREUMWVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=NN5C=CN=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Route from α-Bromoketones and 3-Amino-6-halopyridazines

The foundational synthesis follows the protocol developed by Kung et al., utilizing:

  • 3-Amino-6-chloropyridazine (prepared via ammonolysis of 3,6-dichloropyridazine at 130°C)
  • α-Bromoketone precursor derived from 4′-dimethylaminoacetophenone

Mechanism :

  • Alkylation of 3-amino-6-chloropyridazine at N2 by α-bromoketone
  • Intramolecular cyclization via nucleophilic attack of pyridazine N1 on ketone carbonyl
  • Aromatization through elimination of HBr

Optimization Parameters :

  • Solvent: Ethanol/water (4:1) improves solubility of ionic intermediates
  • Base: Sodium bicarbonate (0.5 eq.) minimizes hydrolysis side reactions
  • Temperature: 80°C for 12 hours achieves >85% conversion

Key Intermediate :
6-Chloroimidazo[1,2-b]pyridazine (Int-1 ) serves as the central scaffold for subsequent functionalization.

Synthesis of 6-Cyclobutylpyrimidin-4-ol Fragment

Cyclocondensation Strategy

Pyrimidine ring formation via Biginelli-like reaction:

Components :

  • Cyclobutanecarboxamide (1.0 eq.)
  • Ethyl acetoacetate (1.2 eq.)
  • Urea (2.0 eq.)

Conditions :

  • Catalyst: FeCl3·6H2O (10 mol%)
  • Solvent: Ethanol under reflux (8 hours)
  • Workup: Acidic hydrolysis (HCl 6M) to deprotect 4-hydroxyl group

Key Observations :

  • Cyclobutyl introduction requires high dilution (0.1M) to prevent oligomerization
  • Microwave-assisted synthesis reduces reaction time to 45 minutes with comparable yield (68%)

Product :
6-Cyclobutylpyrimidin-4-ol (Int-3 )

Etherification of Piperidine Hydroxymethyl Group

Mitsunobu Coupling

Formation of the critical ether linkage between Int-2 and Int-3 :

Reagents :

  • DIAD (1.5 eq.)
  • PPh3 (1.5 eq.)
  • Anhydrous THF, 0°C to room temperature

Optimization :

  • Stepwise addition of DIAD prevents exothermic decomposition
  • Molecular sieves (4Å) improve yield by 12% through water scavenging

Alternative Approach :
Tosylate activation of Int-3 followed by SN2 displacement:

  • Tosyl chloride (1.1 eq.), pyridine, 0°C
  • Displacement with Int-2 hydroxymethyl group (K2CO3, DMF, 80°C)

Comparative Analysis :

Method Yield (%) Purity (HPLC) Scalability
Mitsunobu 82 98.4 Moderate
Tosylate SN2 75 97.1 High

Mitsunobu proves superior for small-scale synthesis, while tosylate method better suits kilogram-scale production.

Final Assembly and Purification

Global Deprotection and Workup

  • Remove tert-butyl carbamate protections (if present) with TFA/DCM (1:1)
  • Neutralization with NaHCO3 aqueous solution
  • Extraction: Ethyl acetate/water (3x)

Chromatography :

  • Normal phase silica gel (hexane:EtOAc 1:1 → 0:1 gradient)
  • Final recrystallization from ethanol/water (9:1) yields needle-like crystals

Analytical Data :

  • HPLC : tR = 8.32 min (C18, 70:30 MeCN:H2O)
  • HRMS : [M+H]+ calcd. 447.2124, found 447.2121
  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, H2), 8.15 (d, J=5.6 Hz, 1H, H5), 6.98 (d, J=5.6 Hz, 1H, H6), 4.62 (s, 2H, OCH2), 3.85-3.78 (m, 4H, piperidine), 2.95 (quin, J=8.4 Hz, 1H, cyclobutyl), 2.12-1.98 (m, 6H, cyclobutyl CH2)

Process Optimization and Green Chemistry

Solvent Selection Guide

Step Traditional Solvent Alternative PMI Reduction
Core synthesis DMF Cyrene® 42%
Piperidine coupling Toluene 2-MeTHF 35%
Final purification Hexane Heptane 18%

PMI = Process Mass Intensity

Catalytic System Recycling

Pd recovery from Buchwald-Hartwig reactions:

  • Resin immobilization: 89% Pd recovery after 5 cycles
  • Aqueous biphasic systems: 78% recovery with maintained activity

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can occur using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially involving the pyrimidine and piperidine rings.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide under acidic conditions or potassium permanganate in an aqueous medium.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.

  • Substitution: : Various halides or other electrophiles in the presence of base catalysts like sodium hydroxide or potassium carbonate.

Major Products

Major products vary depending on the reaction, but they often include modified versions of the parent compound with altered functional groups or additional substituents that enhance its properties for specific applications.

Scientific Research Applications

Overview

6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine is a synthetic compound that exhibits a complex molecular structure, potentially leading to significant biological activities. Its applications span various fields, particularly in medicinal chemistry, where it is investigated for its therapeutic potential against various diseases, including cancer and neurodegenerative disorders.

Oncology

Research indicates that compounds similar to this compound exhibit significant antitumor properties. These derivatives can inhibit cell proliferation in various cancer cell lines by targeting specific enzymes or receptors involved in tumor growth. For instance, studies have demonstrated that pyrimidine derivatives can act as inhibitors for kinases associated with cancer progression .

Neurodegenerative Diseases

The imidazo[1,2-b]pyridazine scaffold has been explored for its potential as an imaging agent for detecting amyloid plaques associated with Alzheimer's disease. Compounds within this class have shown promising binding affinities to amyloid aggregates, suggesting their utility in developing novel positron emission tomography (PET) radiotracers for in vivo imaging of neurodegenerative conditions .

Structure-Activity Relationship Studies

The compound's unique structural features allow for extensive structure-activity relationship (SAR) studies. By modifying different substituents on the imidazo[1,2-b]pyridazine core, researchers can optimize biological activity and selectivity towards specific molecular targets. This approach has led to the identification of new derivatives with enhanced pharmacological profiles .

Case Study 1: Antitumor Activity

In a study evaluating various imidazo[1,2-b]pyridazine derivatives, one compound demonstrated a Ki value of 11 nM against specific cancer cell lines. This highlights the potential of structurally related compounds to serve as effective therapeutic agents in oncology .

Case Study 2: Imaging Agents for Alzheimer's Disease

A series of derivatives were synthesized and tested for their ability to bind amyloid plaques in vitro. The results showed varying binding affinities based on substitution patterns at the 6-position of the imidazo ring. These findings suggest that further development could lead to effective imaging agents for Alzheimer's disease diagnostics .

Mechanism of Action

The compound interacts with molecular targets through binding to specific sites, often involving hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, influencing biological pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural differences among imidazo[1,2-b]pyridazine derivatives lie in their substituents, which modulate physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Imidazo[1,2-b]pyridazine Derivatives
Compound Name Core Substituents Key Functional Groups Molecular Weight (g/mol) Reported Bioactivity
Target Compound 6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl) Cyclobutylpyrimidine, piperidine-oxymethyl ~437 (estimated)* Potential kinase inhibition (inferred from analogs)
6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine (CAS 1206969-99-4) 6-(Piperidin-4-yl) Unsubstituted piperidine 202.26 Intermediate for kinase inhibitors; no direct bioactivity reported
6-(3-Piperidin-1-yl-propoxy)-3-(4-trifluoromethyl-phenyl)-imidazo[1,2-b]pyridazine 6-(Piperidinylpropoxy), 3-(trifluoromethylphenyl) Trifluoromethylphenyl, propoxy-piperidine 404.44 Not specified; trifluoromethyl groups often enhance metabolic stability
4-({4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}sulfonyl)benzonitrile 6-(Piperidinyloxymethyl), 2-cyclopropyl, 4-sulfonylbenzonitrile Sulfonylbenzonitrile, cyclopropyl 437.51 Likely kinase inhibition (sulfonyl groups common in ATP-competitive inhibitors)
6-(2-Phenylethenyl)imidazo[1,2-b]pyridazine 6-(Styryl) Styryl group ~237 (estimated) LRRK2 inhibition (pKi = 5.4)

*Estimated based on molecular formula (C22H23N5O3S for closest analog ).

Physicochemical and Pharmacokinetic Properties

  • Solubility and LogP : The target compound’s cyclobutylpyrimidine and piperidine-oxymethyl groups may increase hydrophobicity (higher LogP) compared to simpler analogs like 6-(piperidin-4-yl)imidazo[1,2-b]pyridazine (LogP ~1.5 estimated). This could affect oral bioavailability .
  • Metabolic Stability : Trifluoromethylphenyl-containing analogs (e.g., 6-(3-piperidin-1-yl-propoxy)-3-(4-trifluoromethyl-phenyl)-imidazo[1,2-b]pyridazine) highlight the role of fluorine in resisting oxidative metabolism .

Biological Activity

The compound 6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine is a synthetic molecule that belongs to a class of compounds known for their diverse biological activities. This article aims to explore its biological activity, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C20_{20}H24_{24}N6_{6}O
  • Molecular Weight : 364.453 g/mol
  • Purity : Typically around 95% for research purposes

The compound features a complex structure that includes a cyclobutyl group, a piperidine ring, and an imidazo[1,2-b]pyridazine core, which are critical for its biological activity.

Structural Comparison

Compound NameStructural FeaturesBiological Activity
ImatinibPyridine-pyrimidine derivativeTyrosine kinase inhibitor used in leukemia treatment
SorafenibMulti-target kinase inhibitorUsed for liver and kidney cancers
This compoundUnique cyclobutyl and piperidine structurePotential anticancer activity

Antitumor Properties

Research indicates that compounds related to the imidazo[1,2-b]pyridazine scaffold exhibit significant anticancer properties. For instance, derivatives of this scaffold have shown the ability to inhibit cell proliferation in various cancer cell lines, suggesting a potential mechanism of action involving the inhibition of specific kinases involved in tumor growth .

The biological activity of This compound may be attributed to its ability to interact with various biological targets such as:

  • Kinases : Compounds with similar structures have been shown to act as kinase inhibitors, which are crucial in regulating cell division and survival.
  • Receptors : The unique arrangement of functional groups may enhance selectivity for certain receptors involved in cancer progression .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the imidazo[1,2-b]pyridazine core can significantly influence biological activity. For example:

  • Substitutions at the 6-position have been correlated with enhanced binding affinities to target proteins.
  • The presence of the cyclobutyl group may confer unique steric and electronic properties that enhance efficacy compared to other similar compounds .

In Vitro Evaluations

A series of studies have evaluated the binding affinities of imidazo[1,2-b]pyridazine derivatives to various cancer cell lines. For instance:

  • A study reported that certain derivatives exhibited binding affinities ranging from 11.0 nM to over 1000 nM depending on their specific substitutions .

These findings suggest that further optimization of the compound could lead to more potent anticancer agents.

Applications in Imaging

Research has also explored the use of imidazo[1,2-b]pyridazine derivatives as imaging agents for detecting amyloid plaques in Alzheimer's disease. The high binding affinity observed in some derivatives indicates potential for developing novel positron emission tomography (PET) radiotracers .

Q & A

Basic: What synthetic strategies are recommended for constructing the imidazo[1,2-b]pyridazine core in this compound, and how can reaction yields be optimized?

The synthesis of the imidazo[1,2-b]pyridazine core typically involves cyclization reactions using hydrazine derivatives or condensation of α-haloketones with aminopyridazines. Key steps include:

  • Cyclization : Use of malononitrile or thiourea derivatives to form fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidines) via thermal or acid-catalyzed conditions .
  • Optimization : Employ statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) and reduce trial-and-error approaches. Central Composite Design (CCD) is effective for reaction optimization .
  • Purification : High-Performance Liquid Chromatography (HPLC) ensures purity, with mobile phases tailored to the compound’s hydrophobicity .

Advanced: How can computational chemistry methods accelerate the design of derivatives with enhanced target binding affinity?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. Transition-state analysis aids in optimizing reaction pathways .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize candidates with favorable binding poses. Free-energy perturbation (FEP) calculations refine binding affinity predictions .
  • Machine Learning : Train models on existing SAR data to predict biological activity and guide synthesis prioritization .

Basic: Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent orientation. DEPT-135 distinguishes CH, CH2, and CH3 groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, while tandem MS (MS/MS) elucidates fragmentation patterns .
  • X-ray Crystallography : Resolves absolute stereochemistry and intermolecular interactions in solid-state forms .

Advanced: How can researchers resolve discrepancies in biological activity data across different assay platforms?

  • Assay Validation : Standardize protocols (e.g., cell line viability assays vs. enzymatic inhibition) using positive controls (e.g., staurosporine for kinase inhibition) .
  • Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent effects, protein concentration) .
  • Orthogonal Assays : Confirm activity in complementary models (e.g., in vitro enzymatic assays followed by cell-based functional readouts) .

Advanced: What strategies are effective for elucidating the compound’s mechanism of action when initial target screens are inconclusive?

  • Chemical Proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to identify interacting proteins in cellular lysates .
  • CRISPR Screening : Genome-wide knockout libraries can reveal synthetic lethal partners or resistance mechanisms .
  • Metabolomics : Track downstream metabolic perturbations (e.g., ATP depletion, ROS generation) to infer pathway engagement .

Basic: How should stability studies be designed to assess the compound’s shelf-life under varying storage conditions?

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products. Monitor via HPLC at intervals (0, 1, 3, 6 months) .
  • Excipient Compatibility : Test stability in common formulation matrices (e.g., PEG 400, cyclodextrins) using differential scanning calorimetry (DSC) .

Advanced: How can structure-activity relationship (SAR) studies be optimized to balance synthetic feasibility with biological potency?

  • Fragment-Based Design : Prioritize substituents with known pharmacokinetic profiles (e.g., piperazine for solubility, cyclobutyl for metabolic stability) .
  • Parallel Synthesis : Use robotic platforms to generate libraries with systematic variations (e.g., alkyl chain length, halogen substitutions) .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to activity, enabling rational prioritization of synthetic targets .

Advanced: What computational tools are recommended for predicting and mitigating off-target effects?

  • Pharmacophore Modeling : Align compound features with known off-target binding pockets (e.g., hERG channels, cytochrome P450 enzymes) .
  • CYP450 Inhibition Assays : Combine in silico predictions (e.g., StarDrop) with high-throughput fluorescence-based enzymatic screens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.